1,2-bis(Heptanoylthio)glycerophosphocholine
Overview
Description
1,2-bis(heptanoylthio) Glycerophosphocholine is a synthetic thiol phosphoglyceride lipid. It is known for its role as a substrate for various phospholipase A2 enzymes, excluding cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . This compound is significant in biochemical research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary targets of 1,2-bis(Heptanoylthio)glycerophosphocholine are all phospholipase A2s (PLA2s), with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . PLA2s are a group of enzymes that hydrolyze the sn-2 fatty acid of glycerophospholipids .
Mode of Action
This compound interacts with PLA2s, resulting in the cleavage of the sn-2 fatty acid . This interaction generates a free thiol on the lysophospholipid .
Biochemical Pathways
The interaction of this compound with PLA2s affects the lipid biochemistry pathway . The cleavage of the sn-2 fatty acid leads to the generation of a free thiol on the lysophospholipid . This process can be detected using chromogenic substrates such as DTNB (Ellman’s reagent) and DTP .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the generation of a free thiol on the lysophospholipid . This occurs due to the cleavage of the sn-2 fatty acid when the compound interacts with PLA2s .
Action Environment
It is known that the compound is stable for at least 2 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
1,2-bis(Heptanoylthio)glycerophosphocholine interacts with a variety of enzymes, proteins, and other biomolecules. The interaction of this compound with a phospholipase A2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid . This free thiol can be detected using chromogenic substrates such as DTNB (Ellman’s reagent) and DTP .
Cellular Effects
It is known that the compound’s interaction with phospholipase A2 enzymes can influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phospholipase A2 enzymes. This interaction results in the cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(heptanoylthio) Glycerophosphocholine is synthesized through a multi-step process involving the esterification of glycerophosphocholine with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the ester bonds. The thiol groups are introduced via a thiolation reaction using heptanoylthio derivatives .
Industrial Production Methods
Industrial production of 1,2-bis(heptanoylthio) Glycerophosphocholine involves large-scale esterification and thiolation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(heptanoylthio) Glycerophosphocholine undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The ester bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Various substituted glycerophosphocholine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-bis(heptanoylthio) Glycerophosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of phospholipase A2 enzymes.
Biology: Helps in understanding lipid metabolism and signaling pathways involving phospholipases.
Industry: Utilized in the development of biosensors and diagnostic tools due to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: A common phospholipid used in liposome formation.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Another phospholipid with applications in drug delivery and membrane studies.
Uniqueness
1,2-bis(heptanoylthio) Glycerophosphocholine is unique due to its thiol groups, which provide additional reactivity compared to other phospholipids. This makes it particularly useful in enzymatic assays and as a tool for studying thiol-disulfide exchange reactions .
Properties
IUPAC Name |
[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIJRJGKBSELO-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NO6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724579 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89019-63-6 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?
A1: While the paper doesn't delve into the specifics of this compound's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes this compound a practical and efficient tool in PLA2 research.
Q2: How does the use of this compound compare to other methods for measuring PLA2 activity mentioned in the paper?
A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing this compound offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.
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